Bevantolol, (S)-
Bevantolol, (S)-
(S)-bevantolol is the (S)-enantiomer of bevantolol. It is an enantiomer of a (R)-bevantolol.
Brand Name:
Vulcanchem
CAS No.:
135531-41-8
VCID:
VC21137564
InChI:
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1
SMILES:
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Molecular Formula:
C20H27NO4
Molecular Weight:
345.4 g/mol
Bevantolol, (S)-
CAS No.: 135531-41-8
Cat. No.: VC21137564
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-bevantolol is the (S)-enantiomer of bevantolol. It is an enantiomer of a (R)-bevantolol. |
|---|---|
| CAS No. | 135531-41-8 |
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | HXLAFSUPPDYFEO-KRWDZBQOSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O |
| SMILES | CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
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